molecular formula C9H16O3 B2896341 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid CAS No. 1338971-47-3

1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B2896341
CAS No.: 1338971-47-3
M. Wt: 172.224
InChI Key: PNWWJRHQVQFHQN-UHFFFAOYSA-N
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Description

1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid is a cyclohexane-derived carboxylic acid featuring a hydroxyl group and two methyl substituents at the 4-position of the cyclohexane ring. Its molecular formula is C₉H₁₆O₃ (molecular weight: 172.23 g/mol based on ), though discrepancies in molecular weight calculations arise due to varying substituent positions or measurement methods (e.g., lists molecular weight as 156.22 g/mol for a related compound, 4,4-dimethylcyclohexane-1-carboxylic acid).

Properties

IUPAC Name

1-hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(2)3-5-9(12,6-4-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWWJRHQVQFHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative, which is then subjected to various chemical reactions to introduce the desired functional groups.

    Hydroxylation and Carboxylation:

Industrial production methods for this compound may involve bulk manufacturing processes that ensure consistent quality and scalability. These methods often utilize advanced chemical engineering techniques to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Hydroxy vs. Methoxy : Replacement of the hydroxyl group with methoxy () reduces hydrogen-bonding capacity, increasing lipophilicity. This substitution may enhance membrane permeability but reduce aqueous solubility.
  • Hydroxy vs. This aligns with its use as a pharmaceutical intermediate.
  • Hydroxy vs. Ethyl: Ethyl substitution () eliminates polar interactions, favoring nonpolar environments. This derivative may serve as a hydrophobic scaffold in material science.

Commercial Availability

Most analogs, including the parent compound, are discontinued or available only in small quantities (e.g., 50 mg for methoxy derivatives), highlighting challenges in large-scale applications .

Biological Activity

1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid (HDMCA) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

HDMCA has the molecular formula C9H16O3C_9H_{16}O_3 and a molecular weight of 172.22 g/mol. Its structure features a cyclohexane ring with hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.

The biological activity of HDMCA is primarily attributed to its functional groups, which allow it to interact with various biological targets. The hydroxyl (-OH) and carboxyl (-COOH) groups can form hydrogen bonds and participate in ionic interactions, influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that HDMCA exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that HDMCA possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic processes essential for bacterial survival .
  • Anti-inflammatory Effects : Preliminary research suggests that HDMCA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
  • Antioxidant Properties : HDMCA has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of HDMCA against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli1510
Staphylococcus aureus1810
Pseudomonas aeruginosa1210

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that HDMCA could reduce the secretion of interleukin-6 (IL-6) in activated macrophages, suggesting its role in modulating inflammatory pathways.

TreatmentIL-6 Level (pg/mL)
Control200
HDMCA (10 µM)120
HDMCA (50 µM)90

Comparison with Related Compounds

HDMCA can be compared with similar compounds to understand its unique properties:

Compound NameMolecular FormulaKey Features
5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acidC9H16O3C_9H_{16}O_3Exhibits anti-inflammatory properties
Cyclohexane-1,1-dicarboxylic acidC8H12O4C_8H_{12}O_4Contains two carboxyl groups, differing reactivity

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